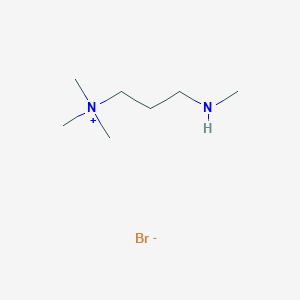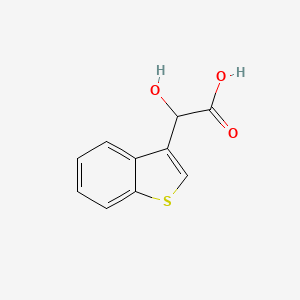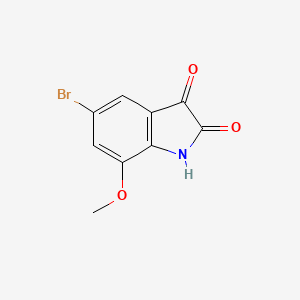
5-Bromo-7-methoxy-2,3-dihydro-1H-indole-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
5-Bromo-7-methoxy-2,3-dihydro-1H-indole-2,3-dione: is a chemical compound belonging to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-7-methoxy-2,3-dihydro-1H-indole-2,3-dione typically involves the bromination of 7-methoxyindoline-2,3-dione. The process can be carried out using bromine or other brominating agents under controlled conditions. The reaction is usually performed in an organic solvent such as dichloromethane, and the temperature is maintained at a moderate level to ensure selective bromination at the 5th position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to achieve high yields and purity. The product is then purified using techniques such as recrystallization or column chromatography.
化学反応の分析
Types of Reactions:
Oxidation: 5-Bromo-7-methoxy-2,3-dihydro-1H-indole-2,3-dione can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form corresponding reduced derivatives.
Substitution: It can participate in substitution reactions where the bromine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the bromine atom.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
科学的研究の応用
Chemistry: 5-Bromo-7-methoxy-2,3-dihydro-1H-indole-2,3-dione is used as a building block in the synthesis of more complex indole derivatives. It serves as a precursor for the development of new compounds with potential biological activities.
Biology: In biological research, this compound is used to study the interactions of indole derivatives with biological targets. It helps in understanding the structure-activity relationships of indole-based compounds.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. It is investigated for its anticancer, antiviral, and antimicrobial properties.
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 5-Bromo-7-methoxy-2,3-dihydro-1H-indole-2,3-dione involves its interaction with specific molecular targets in biological systems. The bromine and methoxy groups play a crucial role in modulating the compound’s activity. The compound can bind to enzymes, receptors, or other proteins, leading to changes in their function. This interaction can result in various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
類似化合物との比較
5-Bromoindoline-2,3-dione: Lacks the methoxy group at the 7th position.
7-Methoxyindoline-2,3-dione: Lacks the bromine atom at the 5th position.
5-Methoxyindoline-2,3-dione: Has a methoxy group at the 5th position instead of bromine.
Uniqueness: 5-Bromo-7-methoxy-2,3-dihydro-1H-indole-2,3-dione is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances the compound’s reactivity and potential for diverse applications in scientific research and industry.
特性
分子式 |
C9H6BrNO3 |
|---|---|
分子量 |
256.05 g/mol |
IUPAC名 |
5-bromo-7-methoxy-1H-indole-2,3-dione |
InChI |
InChI=1S/C9H6BrNO3/c1-14-6-3-4(10)2-5-7(6)11-9(13)8(5)12/h2-3H,1H3,(H,11,12,13) |
InChIキー |
ONFYELNCLOYDDR-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC2=C1NC(=O)C2=O)Br |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[6-(chloromethyl)pyridazin-3-yl]-4-fluoro-N,N-dimethylbenzamide](/img/structure/B8568428.png)

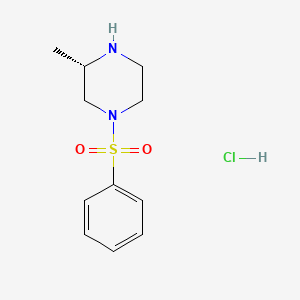
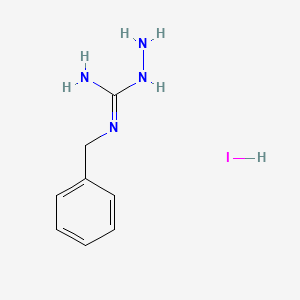
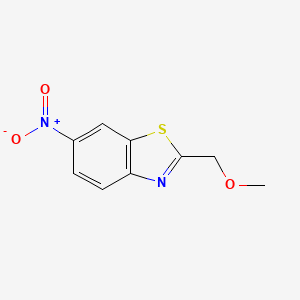
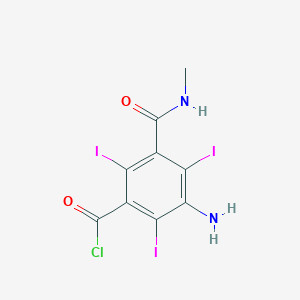
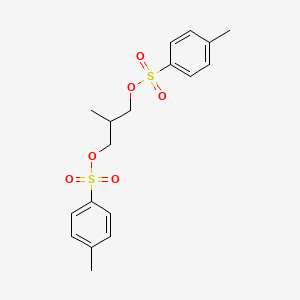


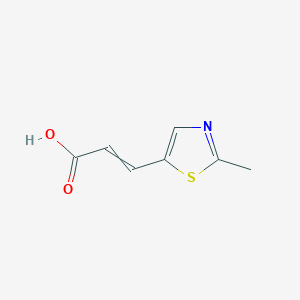
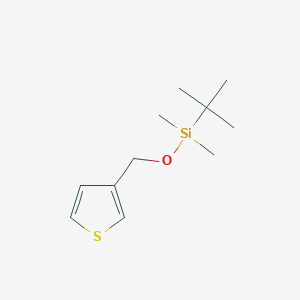
![3-[(dimethylamino)methyl]-4-methoxyaniline](/img/structure/B8568458.png)
